N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(16-11-5-6-11)13-8-10-7-9-3-1-2-4-12(9)17-15(10)19-13/h1-4,7-8,11H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBBQVMXWKPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329731 | |
| Record name | N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478079-44-6 | |
| Record name | N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thienoquinoline core, followed by the introduction of the cyclopropyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide belongs to a class of compounds known for their diverse structural motifs. The synthesis of thieno[2,3-b]quinoline derivatives typically involves methods such as iodocyclization and palladium-catalyzed reactions, which allow for the introduction of various functional groups that can enhance biological activity .
Table 1: Common Synthetic Methods for Thieno[2,3-b]quinoline Derivatives
| Method | Description |
|---|---|
| Iodocyclization | Regioselective reaction involving alkynyl precursors |
| Palladium-catalyzed reactions | Includes Sonogashira, Suzuki, and Heck reactions |
| Condensation with amines | Formation of carboxamide derivatives from acid chlorides |
This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Studies have shown that derivatives of thieno[2,3-b]quinolines possess significant antimicrobial and antiproliferative properties.
Antimycobacterial Activity
In vitro studies have demonstrated that certain quinoline derivatives show promising activity against mycobacterial species such as Mycobacterium tuberculosis. For instance, compounds structurally similar to this compound have shown higher efficacy than standard treatments like isoniazid .
Table 2: Antimycobacterial Activity of Related Compounds
| Compound | Activity Against M. tuberculosis | IC50 (µM) |
|---|---|---|
| N-cycloheptylquinoline-2-carboxamide | Higher than isoniazid | 0.5 |
| N-(2-phenylethyl)quinoline-2-carboxamide | Higher than isoniazid | 0.8 |
| This compound | Pending further studies | TBD |
Anticancer Activity
Research has indicated that thieno[2,3-b]quinoline derivatives can inhibit the proliferation of various cancer cell lines. For example, derivatives tested against HCT116 and MDA-MB cell lines demonstrated IC50 values ranging from 80 to 250 nM . This suggests that these compounds could be further developed into anticancer agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline ring and the cyclopropyl group can significantly influence the compound's efficacy.
Key Findings in SAR Studies:
- Hydrophobicity : Compounds with increased lipophilicity often exhibit enhanced biological activity due to better membrane permeability.
- Functional Groups : The presence of specific functional groups (e.g., amides or thioamides) has been correlated with increased antimycobacterial and anticancer activities .
Case Studies and Future Directions
Several case studies have highlighted the potential applications of thieno[2,3-b]quinoline derivatives in drug development. For instance:
- A study focusing on the synthesis of various thieno[2,3-b]quinolines revealed their effectiveness against resistant strains of M. tuberculosis.
- Another investigation into their antiproliferative properties against human cancer cell lines underscored their potential as novel anticancer agents.
Future research should aim at optimizing these compounds through medicinal chemistry approaches to enhance their pharmacological profiles while minimizing toxicity.
Mechanism of Action
The mechanism of action of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in carboxamide substituents, impacting bioactivity:
Mechanistic and Pharmacological Insights
- Cytotoxicity and Selectivity : Compound 1 demonstrates potent cytotoxic effects in ovarian and breast cancer cells, with IC50 values lower than naphthyl-substituted analogues. This highlights the importance of chloro and methyl groups in enhancing cellular uptake or target binding .
- Target Pathways: Thieno[2,3-b]quinolines may act via glycosphingolipid modulation or FOXM1 inhibition. For example, Compound 1 disrupts glycosphingolipid biosynthesis in MDA-MB-231 cells, impairing cancer stem cell viability , while FDI-6 derivatives inhibit FOXM1, a transcription factor driving tumor proliferation .
- Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -CN, -NO2) at phenyl position 2 enhance FOXM1 inhibition, likely by stabilizing ligand-receptor interactions. Halogens at position 4 further optimize steric compatibility .
Biological Activity
N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thienoquinoline core, which is known for its pharmacological significance. The cyclopropyl group contributes to its unique properties, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study on substituted quinoline-2-carboxamides revealed that certain compounds demonstrated higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Activity Against M. tuberculosis | IC50 (µM) |
|---|---|---|
| This compound | Higher than standards | TBD |
| N-cycloheptylquinoline-2-carboxamide | Higher than standards | TBD |
| N-cyclohexylquinoline-2-carboxamide | Higher than standards | TBD |
The presence of an amide group in these compounds is crucial for their biological activity, suggesting that modifications to this functional group can enhance efficacy .
Antitumor Activity
Quinoline derivatives have also shown promise as antitumor agents. The mechanism often involves the induction of oxidative stress in cancer cells, leading to apoptosis. For example, studies have indicated that quinoxaline derivatives can induce DNA damage in tumor cells through reactive oxygen species (ROS) generation .
Case Study: Tirapazamine
Tirapazamine, a prodrug related to quinoxaline structures, has been evaluated in clinical trials for various cancers. It operates by selectively targeting hypoxic tumor cells and has shown significant antitumor activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can guide the design of more potent derivatives. Research has identified key structural features that enhance biological activity:
- Amide Group : Essential for antimicrobial and antitumor activities.
- Cyclopropyl Substitution : Influences lipophilicity and cellular uptake.
- Thieno Group : Enhances interaction with biological targets.
Table 2: Summary of Structure-Activity Relationships
| Structural Feature | Impact on Activity |
|---|---|
| Amide Group | Essential for activity |
| Cyclopropyl Substitution | Increases lipophilicity |
| Thieno Group | Improves target interaction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via the Gewald reaction, starting with cycloalkanones, sulfur, and malononitrile derivatives to form 2-aminothiophene-3-carbonitrile intermediates. Subsequent cyclization with quinoline precursors under acidic or basic conditions generates the thienoquinoline core. The N-cyclopropyl group is introduced via carboxamide coupling using cyclopropylamine. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yields range from 40–65% depending on the purity of intermediates and cyclization efficiency .
Q. What spectroscopic techniques are essential for characterizing N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide?
- Methodological Answer :
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and NH₂/NH vibrations (3150–3300 cm⁻¹). Chelation effects from intramolecular H-bonding may reduce C=O frequency .
- ¹H NMR : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm as a multiplet), thiophene protons (δ 7.3–7.9 ppm), and quinoline aromatic protons (δ 8.1–8.5 ppm). Absence of methylene/methyl signals in intermediates confirms cyclization .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 339.38 for related quinoxaline derivatives) validate the molecular formula .
Q. What are the known biological activities of thienoquinoline carboxamides in preclinical studies?
- Methodological Answer : Thienoquinoline derivatives exhibit kinase inhibitory activity (e.g., Janus kinase inhibitors) and antioxidant potential. For example, analogs like selenopheno[2,3-b]quinoline-2-carboxamides show DPPH radical scavenging activity (IC₅₀: 12–45 μM) in vitro, assessed via UV-Vis spectroscopy at 517 nm . Structural analogs with cyclopropyl groups may enhance metabolic stability due to reduced oxidative susceptibility .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P2₁/c) of related nitroquinoxaline derivatives reveal planar quinoline-thiophene systems (dihedral angles < 5°) and intermolecular π-π stacking (3.4–3.6 Å), critical for validating synthetic intermediates . SCXRD also identifies polymorphism, which impacts solubility and bioavailability.
Q. What strategies mitigate conflicting bioactivity data in thienoquinoline carboxamide analogs?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., DMSO concentration affecting compound stability) or structural impurities. Strategies include:
- HPLC Purity Validation : Ensure >98% purity (e.g., using C18 columns, 254 nm detection) .
- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 μM) to confirm IC₅₀ reproducibility.
- Counter-Screening : Test against off-target kinases (e.g., EGFR, CDK2) to rule out nonspecific inhibition .
Q. How can computational methods optimize the design of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- Molecular Docking : Predict binding modes to target proteins (e.g., JAK3 ATP-binding pocket). Software like AutoDock Vina evaluates hydrogen bonding (e.g., quinoline N1 with Lys855) and hydrophobic interactions (cyclopropyl group with Val836) .
- ADMET Prediction : Tools like SwissADME estimate logP (target: 2–4), aqueous solubility (LogS > -4), and CYP450 inhibition risks. Cyclopropyl groups reduce logP by ~0.5 compared to alkyl chains .
Q. What are the decomposition pathways of N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide under accelerated stability testing?
- Methodological Answer : Under thermal stress (40–60°C), degradation products include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
